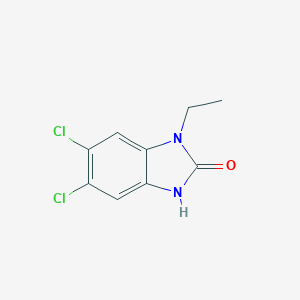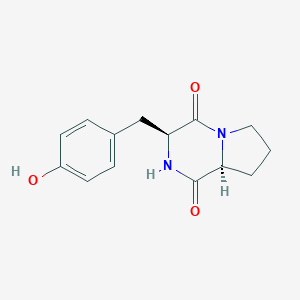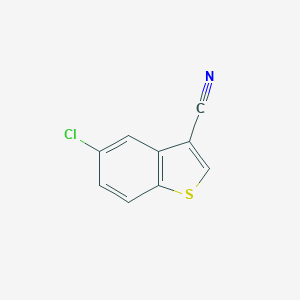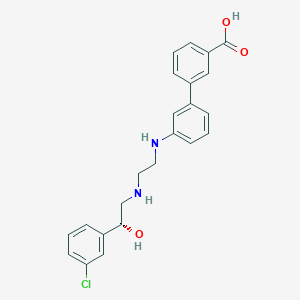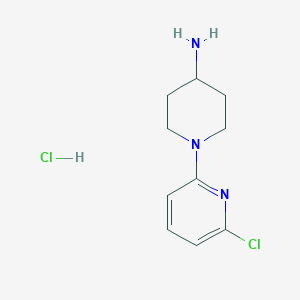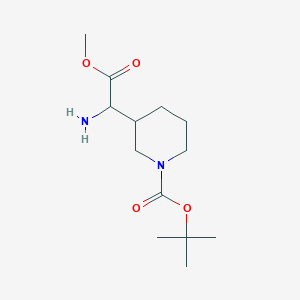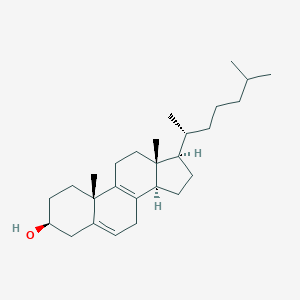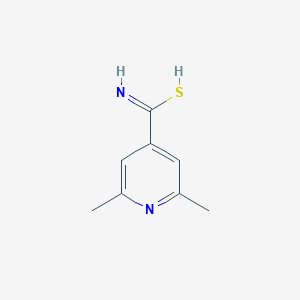
2,6-Dimethyl-4-pyridinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-pyridinecarbothioamide (DPT) is a chemical compound that has garnered significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a pyridine ring and a thioamide functional group. DPT has been used in various fields of research such as medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2,6-Dimethyl-4-pyridinecarbothioamide is not fully understood, but it is believed to act as an inhibitor of enzymes and proteins. 2,6-Dimethyl-4-pyridinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2,6-Dimethyl-4-pyridinecarbothioamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
生化和生理效应
2,6-Dimethyl-4-pyridinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. 2,6-Dimethyl-4-pyridinecarbothioamide has also been shown to have anti-inflammatory and antioxidant properties. In addition, 2,6-Dimethyl-4-pyridinecarbothioamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
2,6-Dimethyl-4-pyridinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, 2,6-Dimethyl-4-pyridinecarbothioamide has some limitations for lab experiments. It is toxic and should be handled with care. In addition, 2,6-Dimethyl-4-pyridinecarbothioamide has a low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of 2,6-Dimethyl-4-pyridinecarbothioamide in scientific research. One direction is the development of new drugs based on the structure of 2,6-Dimethyl-4-pyridinecarbothioamide. Another direction is the study of the mechanism of action of 2,6-Dimethyl-4-pyridinecarbothioamide in more detail. Additionally, 2,6-Dimethyl-4-pyridinecarbothioamide could be used in the development of new diagnostic tools for the detection of diseases such as cancer. Finally, 2,6-Dimethyl-4-pyridinecarbothioamide could be used in the development of new materials with unique properties.
Conclusion:
In conclusion, 2,6-Dimethyl-4-pyridinecarbothioamide (2,6-Dimethyl-4-pyridinecarbothioamide) is a unique chemical compound that has significant potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,6-Dimethyl-4-pyridinecarbothioamide has shown promising results in various fields of research and has the potential to be a valuable tool in the development of new drugs, materials, and diagnostic tools.
合成方法
2,6-Dimethyl-4-pyridinecarbothioamide can be synthesized through various methods, including the reaction of 2,6-dimethylpyridine with carbon disulfide and sodium hydroxide. The reaction yields 2,6-dimethyl-4-pyridinecarboxylic acid, which is then converted to 2,6-Dimethyl-4-pyridinecarbothioamide through thionation with phosphorus pentasulfide. Another method involves the reaction of 2,6-dimethylpyridine with thiourea in the presence of hydrochloric acid. The reaction yields 2,6-Dimethyl-4-pyridinecarbothioamide, which can be purified through recrystallization.
科学研究应用
2,6-Dimethyl-4-pyridinecarbothioamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2,6-Dimethyl-4-pyridinecarbothioamide has been used as a starting material for the synthesis of various bioactive compounds. In biochemistry, 2,6-Dimethyl-4-pyridinecarbothioamide has been used to study the mechanism of action of enzymes and proteins. In pharmacology, 2,6-Dimethyl-4-pyridinecarbothioamide has been used to develop new drugs for the treatment of various diseases.
属性
CAS 编号 |
80653-65-2 |
|---|---|
产品名称 |
2,6-Dimethyl-4-pyridinecarbothioamide |
分子式 |
C8H10N2S |
分子量 |
166.25 g/mol |
IUPAC 名称 |
2,6-dimethylpyridine-4-carbothioamide |
InChI |
InChI=1S/C8H10N2S/c1-5-3-7(8(9)11)4-6(2)10-5/h3-4H,1-2H3,(H2,9,11) |
InChI 键 |
MRWBYEDZYCCCMU-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=CC(=N1)C)C(=N)S |
SMILES |
CC1=CC(=CC(=N1)C)C(=S)N |
规范 SMILES |
CC1=CC(=CC(=N1)C)C(=N)S |
同义词 |
2,6-Dimethylthio-isonicotinamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)
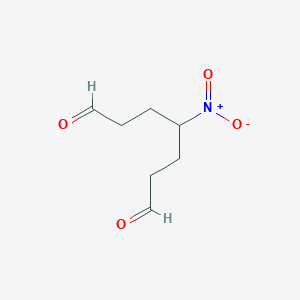
![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)
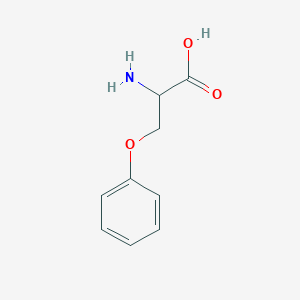
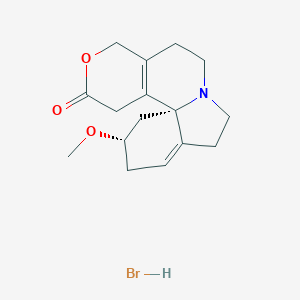
![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)
